Prostaglandin K2

Vue d'ensemble

Description

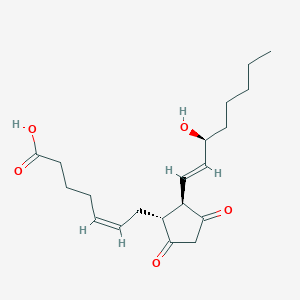

Prostaglandin K2 (PGK2) is a 9,11-diketone derivative formed through the oxidation of prostaglandin E2 (PGE2) or prostaglandin D2 (PGD2) . Its molecular formula is C₂₀H₃₀O₅, with a molecular weight of 350.455 g/mol, and it is identified by the CAS number 275816-51-8 .

PGK2 is sparingly soluble in aqueous buffers (e.g., PBS pH 7.2) but dissolves in organic solvents such as DMSO, ethanol, and DMF . It is recommended for storage at -20°C to maintain stability, with reconstituted solutions stored at -80°C for long-term use . PGK2 is primarily utilized in research settings as a biochemical standard or probe for studying prostaglandin metabolism and signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des prostaglandines, y compris la prostaglandine K2, implique souvent des processus complexes en plusieurs étapes. Une méthode courante est la synthèse chimioenzymatique, qui combine des étapes chimiques et enzymatiques pour atteindre une haute énantiosélectivité et une efficacité. Par exemple, la synthèse des prostaglandines peut impliquer la formation d'un noyau cyclopentane chiral, suivie de l'incorporation séquentielle de chaînes lipidiques par des processus tels que la formation de bromhydrine, les couplages croisés catalysés au nickel et les réactions de Wittig .

Méthodes de production industrielle : La production industrielle de prostaglandines utilise généralement des voies de synthèse évolutives et économiques. L'utilisation de méthodes chimioenzymatiques permet la production de prostaglandines à plus grande échelle, les rendant plus accessibles pour les applications pharmaceutiques. L'intermédiaire lactone de Corey est souvent utilisé comme intermédiaire clé dans ces processus .

Analyse Des Réactions Chimiques

Types de réactions : La prostaglandine K2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'obtenir les activités biologiques souhaitées.

Réactifs et conditions courants :

Oxydation : La prostaglandine K2 peut être formée par l'oxydation de la prostaglandine E2 ou de la prostaglandine D2.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule de prostaglandine.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels pour améliorer l'activité biologique du composé.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la prostaglandine E2 ou de la prostaglandine D2 conduit à la formation de la prostaglandine K2 .

4. Applications de la recherche scientifique

La prostaglandine K2 a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Certaines des applications clés incluent :

Chimie : La prostaglandine K2 est utilisée comme composé modèle pour étudier la synthèse et la réactivité des prostaglandines.

Biologie : Elle joue un rôle dans la compréhension des fonctions physiologiques des prostaglandines, y compris leurs effets sur l'inflammation et la vasodilatation.

Médecine : La prostaglandine K2 et ses analogues sont étudiés pour leurs applications thérapeutiques potentielles, telles que le traitement des maladies inflammatoires et des affections cardiovasculaires.

Industrie : Le composé est utilisé dans le développement de médicaments liés aux prostaglandines et d'autres produits pharmaceutiques .

5. Mécanisme d'action

La prostaglandine K2 exerce ses effets par des interactions avec des récepteurs spécifiques sur les cellules cibles. Ces récepteurs font partie de la famille des récepteurs couplés aux protéines G, qui médient diverses voies de signalisation. La liaison de la prostaglandine K2 à ses récepteurs peut entraîner une gamme de réponses biologiques, notamment la vasodilatation, l'inhibition de l'agrégation plaquettaire et la modulation de l'inflammation .

Applications De Recherche Scientifique

Biochemical Properties

Prostaglandin K2 is synthesized through the oxidation of Prostaglandin E2 or Prostaglandin D2. It exhibits unique biochemical characteristics that make it an important subject of study in various fields:

- Role in Inflammation : Prostaglandins, including this compound, are known to mediate inflammatory responses. They are involved in the initiation and resolution of inflammation and play a significant role in pain perception and cell survival .

- Vasodilation : this compound acts as a potent vasodilator, influencing blood flow and pressure regulation. This property is essential for understanding its role in cardiovascular health.

- Cellular Mechanisms : The compound initiates signaling cascades that mediate diverse physiological functions, including platelet aggregation inhibition and modulation of smooth muscle contraction .

Scientific Research Applications

The applications of this compound span across several domains:

Chemistry

This compound serves as a model compound for studying the synthesis and reactivity of prostaglandins. Researchers utilize it to understand the chemical pathways involved in prostaglandin biosynthesis and to develop new synthetic methodologies.

Biology

In biological research, this compound is used to investigate the physiological functions of prostaglandins. Studies focus on its effects on inflammation, vascular biology, and cell signaling pathways associated with disease states .

Medicine

This compound and its analogs are being explored for their potential therapeutic applications:

- Inflammatory Diseases : Its role in modulating inflammatory responses makes it a candidate for treating conditions such as arthritis and other chronic inflammatory diseases .

- Cardiovascular Conditions : Due to its vasodilatory effects, this compound may be beneficial in managing cardiovascular diseases by improving blood flow and reducing hypertension.

- Cancer Research : Investigations into the role of prostaglandins in tumor biology have highlighted their involvement in cancer progression. This compound may influence tumor growth dynamics and metastasis through its effects on cell proliferation and apoptosis .

Case Studies

Several studies have documented the effects and applications of this compound:

- Synergistic Effects with Vitamin K2 : A study demonstrated that Vitamin K2 enhances the effects of Prostaglandin E2 on bone mass in hypophysectomized rats. This suggests that combinations of prostaglandins may have greater therapeutic potential than single agents alone .

- Inhibition of Prostaglandin Synthesis : Research has shown that Vitamin K2 inhibits the synthesis of Prostaglandin E2 in osteoblast-like cells, which could have implications for bone metabolism and osteoporosis treatment .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for studying prostaglandin synthesis | Insights into chemical pathways |

| Biology | Investigating physiological functions | Effects on inflammation and vascular biology |

| Medicine | Potential therapeutic applications in inflammatory diseases and cardiovascular conditions | Synergistic effects with Vitamin K2 |

| Cancer Research | Role in tumor biology | Influence on tumor growth dynamics |

Mécanisme D'action

Prostaglandin K2 exerts its effects through interactions with specific receptors on target cells. These receptors are part of the G-protein-coupled receptor family, which mediates various signaling pathways. The binding of this compound to its receptors can lead to a range of biological responses, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Prostaglandin Compounds

Prostaglandins (PGs) share a common 20-carbon fatty acid backbone but differ in functional groups, stereochemistry, and biological activities. Below, PGK2 is compared to structurally and functionally related prostaglandins.

Structural and Metabolic Comparisons

Table 1: Structural and Metabolic Properties of PGK2 and Related Prostaglandins

Key Findings:

Precursor Relationships : PGK2 is a terminal oxidation product of PGE2 and PGD2, while PGJ2 and its derivatives arise from further modifications of PGD2 .

Enzymatic Resistance : PGK2’s resistance to 15-hydroxy PGDH distinguishes it from PGE2 and PGD2, which are rapidly metabolized by this enzyme .

Functional Groups : The 9,11-diketone structure of PGK2 eliminates the hydroxyl and keto groups critical for receptor binding in PGE2 and PGD2, likely rendering it inactive at classical prostaglandin receptors (e.g., EP, DP receptors) .

Key Findings:

Receptor Activation: Unlike PGE2 and PGD2, PGK2 lacks evidence of interaction with classical prostaglandin receptors. Its biological effects, if any, may involve non-receptor-mediated mechanisms (e.g., redox modulation) .

Activité Biologique

Prostaglandins (PGs) are lipid compounds derived from fatty acids that play crucial roles in various physiological processes, including inflammation, immune response, and homeostasis. Among the numerous prostaglandins, Prostaglandin K2 (PGK2) has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of PGK2, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Overview of this compound

This compound is a member of the prostaglandin family, characterized by its cyclopentane ring structure and various functional groups that enable it to interact with specific receptors in the body. PGK2 is primarily synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, which also produces other important prostaglandins like PGE2 and PGI2. The biosynthesis of PGK2 is modulated by various factors, including inflammatory stimuli and cellular stress.

PGK2 exerts its biological effects through several mechanisms:

- Receptor Activation : PGK2 interacts with specific G-protein-coupled receptors (GPCRs), leading to various intracellular signaling cascades. The activation of these receptors can modulate gene expression and influence cellular responses.

- Inhibition of Inflammation : Research indicates that PGK2 may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and other mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Regulation of Vascular Function : PGK2 has been shown to affect vascular tone by promoting vasodilation through its action on vascular smooth muscle cells.

Biological Activities

The biological activities of PGK2 can be categorized into several key areas:

1. Anti-Inflammatory Effects

Numerous studies have highlighted the role of PGK2 in modulating inflammation. For instance, a study demonstrated that PGK2 significantly reduced levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests that PGK2 may be a potential therapeutic target for treating inflammatory diseases.

2. Bone Metabolism

PGK2 has been implicated in bone metabolism, particularly in the regulation of osteoblast activity. A study found that vitamin K2 (menatetrenone), which inhibits prostaglandin synthesis, led to decreased PGE2 production in osteoblast-like cells, suggesting a complex interplay between vitamin K and prostaglandin activity in bone health .

3. Cancer Research

Research indicates that PGK2 may play a role in cancer biology. Elevated levels of prostaglandins have been associated with tumor progression and metastasis. For example, a study involving breast cancer patients showed a correlation between serum levels of PGE2 and disease stage, highlighting the potential role of prostaglandins in cancer prognosis .

Case Study 1: Inflammatory Response Modulation

A clinical trial investigated the effects of PGK2 on patients with rheumatoid arthritis. Participants receiving treatment with a PGK2 analog exhibited reduced joint inflammation and pain compared to the control group. The results suggested that targeting PGK2 could provide a novel approach for managing inflammatory arthropathies.

Case Study 2: Bone Health in Osteoporosis

A study focused on postmenopausal women with osteoporosis examined the effects of vitamin K2 supplementation on bone mineral density (BMD). Results indicated that vitamin K2 enhanced BMD and reduced fracture risk, potentially through its interaction with prostaglandin pathways . This underscores the importance of understanding prostaglandin activity in developing osteoporosis therapies.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. How is Prostaglandin K2 synthesized and validated in laboratory settings?

PGK2 is synthesized via oxidation of PGE2 or PGD2 using chemical oxidants (e.g., Jones reagent). Post-synthesis, validation requires liquid chromatography-mass spectrometry (LC-MS) to confirm structural integrity and purity (>98%). Researchers should also test resistance to 15-hydroxy prostaglandin dehydrogenase (15-PGDH) to distinguish PGK2 from other metabolites .

Q. What analytical techniques are optimal for detecting PGK2 in biological samples?

Enzyme-linked immunosorbent assays (ELISAs) are commonly used but require cross-reactivity validation due to structural similarities among prostaglandins. For higher specificity, combine ELISA with LC-MS/MS, incorporating deuterated internal standards (e.g., PGF2α-d4) to correct for matrix effects .

Q. How should PGK2 be stored to ensure stability during experiments?

PGK2 is sensitive to temperature fluctuations. Store lyophilized PGK2 at -20°C in inert atmospheres (argon or nitrogen). For in vitro studies, reconstitute in ethanol or DMSO to prevent aqueous degradation, and verify stability via HPLC post-thaw .

Q. What model systems are suitable for studying PGK2’s biological activity?

Primary cell cultures (e.g., macrophages, endothelial cells) are preferred for assessing PGK2’s inflammatory or oxidative stress responses. Use knockout models (e.g., COX-1/COX-2 deficient mice) to isolate PGK2-specific effects from other prostaglandin pathways .

Q. How can researchers address inconsistencies in PGK2’s reported metabolic pathways?

Standardize experimental conditions (e.g., pH, cofactor availability) and employ isotopically labeled PGK2 (e.g., ¹³C-PGK2) to track metabolites via high-resolution mass spectrometry. Cross-validate findings with multiple detection platforms .

Advanced Research Questions

Q. How to resolve contradictions in PGK2’s endogenous presence in vivo?

Design isotopic tracing studies using deuterated arachidonic acid precursors in animal models. Combine targeted LC-MS/MS with bioinformatics tools (e.g., pathway enrichment analysis) to differentiate PGK2 from isobaric metabolites in complex biological matrices .

Q. What experimental controls are critical for PGK2-related oxidative stress assays?

Include (1) negative controls with antioxidants (e.g., N-acetylcysteine) to suppress non-enzymatic PGK2 formation and (2) positive controls with H2O2-stimulated cells. Quantify reactive oxygen species (ROS) concurrently using fluorometric assays (e.g., DCFH-DA) .

Q. How to optimize ELISA protocols for PGK2 in the presence of cross-reactive analytes?

Perform spike-and-recovery experiments with structurally similar prostaglandins (e.g., PGE2, PGD2) to quantify cross-reactivity. Use competitive ELISA formats with PGK2-specific antibodies and validate results against LC-MS/MS datasets .

Q. What statistical approaches are recommended for network meta-analysis (NMA) of PGK2 effects?

Apply Bayesian NMA frameworks to integrate heterogeneous datasets (e.g., from 280+ prostaglandin trials). Use Markov chain Monte Carlo (MCMC) methods to model PGK2’s dose-response relationships and adjust for confounding variables like COX enzyme activity .

Q. How to design longitudinal studies assessing PGK2’s role in chronic inflammatory diseases?

Employ repeated-measures ANOVA with time-matched sampling (e.g., plasma/serum at 0, 6, 12, 24h post-intervention). Use mixed-effects models to account for intra-subject variability and correlate PGK2 levels with cytokine profiles (e.g., IL-6, TNF-α) .

Q. Key Methodological Considerations

- Data Contradiction Analysis : Use multi-omics integration (e.g., lipidomics + transcriptomics) to contextualize PGK2’s role in overlapping pathways .

- Experimental Replication : Include biological triplicates and technical triplicates in assays to address variability, especially in low-abundance PGK2 samples .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,21H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMXPVXJSFPPTQ-DJUJBXLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(=O)CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348055 | |

| Record name | Prostaglandin K2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275816-51-8 | |

| Record name | Prostaglandin K2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.